2-Mercaptopteridin-4-ol
Overview
Description
2-Mercaptopteridin-4-ol (MPT) is a heterocyclic compound consisting of a pteridin ring1. It has a molecular formula of C6H4N4OS and a molecular weight of 180.19 g/mol2.
Synthesis Analysis
While specific synthesis methods for 2-Mercaptopteridin-4-ol were not found in the search results, related compounds such as 2- and 4-mercaptopyridines have been synthesized via cross-crystallisation with thiourea and trithiocyanuric acid3. Additionally, Cd(II) and Zn(II) complexes with 2-Mercaptopyridine have been synthesized4.
Molecular Structure Analysis
The molecular structure of 2-Mercaptopteridin-4-ol includes a pteridin ring1. The InChI key is VSPCYUNOZPCHLL-UHFFFAOYSA-N2.
Chemical Reactions Analysis
Specific chemical reactions involving 2-Mercaptopteridin-4-ol were not found in the search results. However, related compounds such as 2- and 4-mercaptopyridines have been involved in co-crystal synthesis with thiourea and trithiocyanuric acid3.Physical And Chemical Properties Analysis
2-Mercaptopteridin-4-ol has a density of 1.67g/cm32. Other specific physical and chemical properties were not found in the search results.Scientific Research Applications
Surface Chemistry and Sensor Technology
Adsorption Studies : Research on 2-mercaptopyridine and 4-mercaptopyridine reveals their significant adsorption properties on silver surfaces, studied through surface-enhanced Raman scattering (SERS) spectroscopy. These studies highlight the compounds' potential in modifying surface chemistry for enhanced molecular detection and sensor development (Won Hui Do et al., 2012).
Electrochemical Sensors : Amperometric sensors based on mercapto-substituted pyridines intercalated into Na+-montmorillonite showcase the creation of sensors with enhanced functional properties. Such applications demonstrate the role of mercapto compounds in developing sensitive, selective sensors for various analytes (M. Colilla et al., 2005).
Nanotechnology and Material Science
Nanoparticle Stabilization : The interaction of mercaptopyridines with gold nanoparticles and pentacyanoferrates illustrates their ability to modify nanoparticle surfaces, influencing aggregation and stability. This research opens avenues for designing nanoparticles with specific optical and chemical properties for use in catalysis, drug delivery, and materials engineering (F. S. Nunes et al., 2006).
Dye-Sensitized Solar Cells : Studies on the impact of 2-mercaptopyridine on the ionic conductivity of polyvinylidene fluoride polymer electrolytes reveal improvements in the efficiency of dye-sensitized solar cells. Such findings demonstrate the potential of mercapto compounds in enhancing the performance of renewable energy technologies (R. Senthil et al., 2014).
Molecular Sensing and Detection
- pH Sensing : The use of 4-mercaptopyridine-functionalized nanoprobes for pH measurement via SERS showcases the potential of mercapto compounds in creating sensitive analytical tools for monitoring chemical environments, with applications ranging from environmental sensing to biomedical diagnostics (Huiyuan Guo et al., 2019).
Safety And Hazards
Specific safety and hazard information for 2-Mercaptopteridin-4-ol was not found in the search results. However, general safety measures for handling chemicals include wearing appropriate protective eyeglasses or chemical safety goggles and gloves to prevent skin and eye exposure7.
Future Directions
Specific future directions for 2-Mercaptopteridin-4-ol were not found in the search results. However, given its molecular structure and potential for synthesis with other compounds, it may be of interest for further research in various fields.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or chemical databases.
properties
IUPAC Name |
2-sulfanylidene-1H-pteridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4OS/c11-5-3-4(8-2-1-7-3)9-6(12)10-5/h1-2H,(H2,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPCYUNOZPCHLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199993 | |
Record name | 2-Mercaptopteridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercaptopteridin-4-ol | |
CAS RN |
52023-48-0 | |
Record name | Thiolumazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52023-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Mercaptopteridin-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052023480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 52023-48-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45766 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Mercaptopteridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-mercaptopteridin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.358 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.